What is Carmustine-d8 and its chemical structure
What is Carmustine-d8 and its chemical structure
A Technical Guide to Carmustine-d8
Introduction
Carmustine-d8 is the deuterium-labeled isotopologue of Carmustine, a potent alkylating agent used in chemotherapy.[1][2] Its formal name is N,N'-bis(2-chloroethyl-d8)-N-nitroso-urea, and it is also known by the synonyms BCNU-d8 and bis-Chloroethylnitrosourea-d8.[3] The primary application of Carmustine-d8 is not as a therapeutic agent itself, but as an internal standard for the precise quantification of Carmustine in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[3] The incorporation of stable heavy isotopes, such as deuterium, into drug molecules is a critical tool in drug development, as it allows for highly accurate measurement and can also be used to study a drug's pharmacokinetic and metabolic profiles.[1][2]
Chemical Identity and Properties
Carmustine-d8 shares the core structure of Carmustine but is distinguished by the substitution of eight hydrogen atoms with deuterium. This isotopic substitution results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry.
Chemical Structure Information:
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Formal Name: N,N'-bis(2-chloroethyl-d8)-N-nitroso-urea[3]
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SMILES: ClC([2H])([2H])C([2H])([2H])NC(N(N=O)C([2H])([2H])C([2H])([2H])Cl)=O[3]
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InChI Key: DLGOEMSEDOSKAD-SVYQBANQSA-N[3]
Physicochemical Data
The following table summarizes the key quantitative properties of Carmustine-d8.
| Property | Value | Source(s) |
| Molecular Formula | C₅HD₈Cl₂N₃O₂ | [2][3] |
| Formula Weight | 222.1 g/mol | [2][3] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [3] |
| Solubility | Soluble in DMSO, Ethanol, Water | [3] |
| Storage Conditions | Store at -20°C, protect from light. In solvent, stable for 6 months at -80°C or 1 month at -20°C. | [2] |
Mechanism of Action of Parent Compound: Carmustine
While Carmustine-d8 is used for analytical purposes, its chemical behavior mirrors that of the active drug, Carmustine. Carmustine is a bifunctional alkylating agent belonging to the nitrosourea class of compounds.[4][5] Its primary mechanism of action involves the alkylation and cross-linking of DNA and RNA, which ultimately inhibits the synthesis of nucleic acids and proteins, leading to cell death.[6][7]
The key steps in its mechanism are:
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Alkylation: After administration, Carmustine spontaneously decomposes to form reactive electrophilic intermediates.[5]
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DNA Cross-Linking: These intermediates react with nucleophilic sites on DNA bases, forming covalent bonds. As a bifunctional agent, it can form interstrand crosslinks, which are particularly difficult for cancer cells to repair.[4] This damage prevents DNA replication and transcription.[4][6]
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Cell Cycle Arrest: The extensive DNA damage induced by Carmustine triggers cell cycle checkpoints, often causing arrest at the G2/M phase.[3][8]
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Carbamoylation: Carmustine can also carbamoylate amino acids in proteins, which may inhibit key enzymatic processes, including those involved in DNA repair, further contributing to its cytotoxicity.[6]
Caption: Mechanism of action pathway for Carmustine leading to cancer cell death.
Experimental Protocols and Applications
Primary Application: Internal Standard for Quantification
The most critical role of Carmustine-d8 is as an internal standard (IS) in bioanalytical assays. In quantitative mass spectrometry, an IS is a compound with a known concentration that is added to samples. It is chemically similar to the analyte (in this case, Carmustine) but has a different mass. This allows it to be distinguished by the mass spectrometer. The IS corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, ensuring high accuracy and precision.
General Experimental Workflow (LC-MS/MS):
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Sample Preparation: A known amount of Carmustine-d8 (Internal Standard) is spiked into a biological sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Carmustine (Analyte).
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Extraction: The analyte and IS are extracted from the biological matrix, typically using protein precipitation or liquid-liquid extraction.
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Chromatographic Separation: The extract is injected into a Liquid Chromatography (LC) system. The LC column separates the analyte and IS from other matrix components.
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Mass Spectrometric Detection: The separated compounds are ionized and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Carmustine) and the IS (Carmustine-d8).
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Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is then compared to a calibration curve (generated with known concentrations of the analyte and a constant concentration of the IS) to determine the exact concentration of Carmustine in the original sample.
Caption: Workflow for quantifying Carmustine using Carmustine-d8 as an internal standard.
Synthesis Overview
Detailed synthesis protocols for isotopically labeled compounds like Carmustine-d8 are often proprietary to the manufacturers. However, the general synthesis of the parent compound, Carmustine, is documented. One published method involves the nitrosation of the precursor 1,3-bis(2-chloroethyl)urea. The reaction is typically carried out by slowly adding a solution of sodium nitrite to the urea precursor dissolved in formic acid at 0°C. To produce Carmustine-d8, this synthesis would require starting with a deuterated precursor, such as 1,3-bis(2-chloroethyl-d4)urea.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. Carmustine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
